N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride
Overview
Description
N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to the beta-alanine moiety, with the hydrochloride salt form enhancing its solubility in water
Mechanism of Action
Target of Action
The primary target of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride, also known as 3-amino-N-(2-methoxyphenyl)propanamide hydrochloride, is the striatal dopaminergic receptors in the brain . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions.
Mode of Action
This compound acts as an effective blocker of striatal dopaminergic receptors . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and triggering a response. This blocking activity is the simplest known chemical structure to exert dopaminergic blocking activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2-methoxyaniline with beta-alanine in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Types of Reactions:
Oxidation: N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- N~1~-(2-hydroxyphenyl)-beta-alaninamide hydrochloride
- N~1~-(2-chlorophenyl)-beta-alaninamide hydrochloride
- N~1~-(2-nitrophenyl)-beta-alaninamide hydrochloride
Comparison: N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJQPMGOHOVIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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